molecular formula C10H20O B12646065 2-Isopropyl-5-methylhex-4-en-1-ol CAS No. 82898-51-9

2-Isopropyl-5-methylhex-4-en-1-ol

Cat. No.: B12646065
CAS No.: 82898-51-9
M. Wt: 156.26 g/mol
InChI Key: VPDSPOWDCKVMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5-methylhex-4-en-1-ol is an organic compound with the molecular formula C10H20O It is a monohydric alcohol characterized by the presence of an isopropyl group and a methyl group attached to a hexenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylhex-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropyl-5-methylhex-4-en-1-al with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure selective reduction of the aldehyde group to the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This process is conducted under high pressure and temperature to achieve efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylhex-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield saturated alcohols using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: 2-Isopropyl-5-methylhex-4-en-1-al or 2-Isopropyl-5-methylhex-4-enoic acid.

    Reduction: 2-Isopropyl-5-methylhexanol.

    Substitution: 2-Isopropyl-5-methylhex-4-en-1-chloride or 2-Isopropyl-5-methylhex-4-en-1-bromide.

Scientific Research Applications

2-Isopropyl-5-methylhex-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylhex-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Isopropyl-5-methylhex-4-en-1-ol can be compared with other similar compounds to highlight its uniqueness:

    2-Isopropyl-5-methylhex-2-en-1-ol: This compound has a similar structure but differs in the position of the double bond, which can affect its reactivity and applications.

    2-Isopropyl-5-methylcyclohexan-1-ol: This compound has a cyclohexane ring instead of a hexenol backbone, leading to different chemical properties and uses.

    2-Isopropylidene-5-methyl-hex-4-enal:

Properties

CAS No.

82898-51-9

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

5-methyl-2-propan-2-ylhex-4-en-1-ol

InChI

InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h5,9-11H,6-7H2,1-4H3

InChI Key

VPDSPOWDCKVMDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C(C)C)CO

Origin of Product

United States

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